3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid
Overview
Description
3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This specific compound features a bromine atom at the 6th position of the quinazoline ring, an amino group at the 4th position, and a methylbenzoic acid moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of quinazoline derivatives. The process involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then reacted with p-amino acetophenone to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group in the quinazoline ring play crucial roles in binding to these targets, leading to the modulation of various biological pathways. This compound is known to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one: Another quinazoline derivative with similar biological activities.
3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one: Known for its antimicrobial properties.
Uniqueness
3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylbenzoic acid moiety enhances its solubility and potential for further functionalization.
Properties
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]-4-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-3-10(16(21)22)6-14(9)20-15-12-7-11(17)4-5-13(12)18-8-19-15/h2-8H,1H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHFDWCTWIKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.